molecular formula C12H22N2O2 B1290771 Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate CAS No. 236406-55-6

Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No. B1290771
CAS RN: 236406-55-6
M. Wt: 226.32 g/mol
InChI Key: HWLNKJXLGQVMJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is not directly reported in the provided papers. However, similar spirocyclic compounds have been synthesized using scalable and efficient routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two different routes, which could potentially be adapted for the synthesis of the target compound . Additionally, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate was achieved using intramolecular Fukuyama–Mitsunobu cyclization, which might offer insights into the synthesis of related spirocyclic structures .

Molecular Structure Analysis

The molecular structure of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is not described in the provided papers. However, the structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, was reported to exhibit mirror symmetry with a hexahydropyrimidine ring adopting a chair conformation . This information could be relevant when considering the conformational possibilities of the target compound.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is not directly discussed. However, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal indicates that spirocyclic compounds with active methylene groups can undergo condensation reactions to yield isomeric products . This suggests that the target compound may also participate in similar reactions if it possesses an active methylene group.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate are not detailed in the provided papers. However, the properties of spirocyclic compounds in general can be inferred from related structures. For example, the solubility of isomeric condensation products of a spirocyclic compound was used to facilitate their separation . Additionally, the tert-butanesulfinyl group in N-tert-butanesulfinyl imines has been shown to activate imines for nucleophilic addition and serve as a chiral directing group , which could be relevant for understanding the reactivity of tert-butyl groups in spirocyclic compounds.

Scientific Research Applications

Supramolecular Arrangements

Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is involved in the study of supramolecular arrangements. Research has demonstrated its role in crystallography, particularly highlighting the influence of substituents on the cyclohexane ring in these arrangements. It's noted that the R22 (8) (CONH)2 hydrogen bond ring is generally retained, leading to diverse structural formations like dimers and ribbons (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Conformational Analysis in Peptide Synthesis

This compound has been synthesized for use in peptide synthesis, serving as a constrained surrogate for specific dipeptides. Its derivatives have been used to analyze the conformation of tripeptide analogs, demonstrating their potential as gamma-turn and distorted type II beta-turn mimetics (Fernandez et al., 2002).

Synthesis and Characterization

Studies have focused on improving the synthesis process of diazaspiro[4.4] nonane, a related compound, from malononitrile. This research has been instrumental in achieving higher efficiency and better yield, with the structures characterized using NMR and Mass spectra (Ji Zhiqin, 2004).

Development of Novel Compounds

Research into tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, has led to the development of bifunctional compounds. These compounds are useful for further selective derivation, providing a pathway to explore chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Antitubercular Agents

There has been significant research in synthesizing new benzothiazinone derivatives containing a symmetric 2,7-diazaspiro[3.5]nonane moiety. These compounds have shown excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).

NMR Characterization

Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate has been involved in studies focusing on the relative configuration of spiro[4.5]decanes through NMR characterization. This research has provided insights into the structural behavior of compounds substituted at various positions (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Safety And Hazards

The safety information for Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, a related compound, indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . The safety pictograms include GHS07, and the hazard statements include H302, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305, P351, and P338 .

properties

IUPAC Name

tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(9-14)4-6-13-7-5-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLNKJXLGQVMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40632526
Record name tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

CAS RN

236406-55-6
Record name tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40632526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-DIAZASPIRO[3.5]NONANE, N2-BOC PROTECTED
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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